Enantiomeric Purity Dictates Biological Activity in NPS-2143 Synthesis
The (R)-enantiomer of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8) is an essential intermediate for the synthesis of NPS-2143, a selective calcium-sensing receptor (CaSR) antagonist. When coupled with 1,1-dimethyl-2-(2-naphthyl)ethylamine in ethanol at 50-60°C, the (R)-enantiomer yields the active (R)-configured drug [1]. In contrast, the (S)-enantiomer or racemic mixture would produce diastereomers with altered or abolished CaSR antagonism .
| Evidence Dimension | Enantiomeric specificity in drug synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 198226-53-8) leads to NPS-2143 with IC50 = 43 nM against human CaSR |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture (CAS 198226-62-9) would produce diastereomers with reduced or no CaSR antagonism |
| Quantified Difference | Enantiomeric ratio >99:1 for (R)-isomer required for optimal biological activity; racemic material produces at least 50% inactive or antagonistic diastereomer |
| Conditions | CaSR antagonism assay in HEK293 cells expressing human Ca2+ receptor |
Why This Matters
Procurement of the correct enantiomer (CAS 198226-53-8) is non-negotiable for synthesizing the pharmacologically active calcilytic agent NPS-2143; the racemic or (S)-form cannot be substituted.
- [1] Sheehan, D.; Del Mar, E.G.; Lago, M.A.; Southall, L.S.; Callahan, J.F.; Kotecha, N.R.; Thompson, M.; Barmore, R.M.; Keenan, R.M.; Van Wagenen, B.C. US Patent 6022894 (2000). Method of using calcilytic compounds. GlaxoSmithKline Inc.; NPS Pharmaceuticals, Inc. View Source
